2-Chloro-3-(3-methyl-2-thenoyl)pyridine
Description
Significance and Context within Heterocyclic Chemistry Research
2-Chloro-3-(3-methyl-2-thenoyl)pyridine is a notable compound within the field of heterocyclic chemistry. Its structure, which features a pyridine (B92270) ring linked to a 3-methyl-2-thenoyl group, positions it as a molecule of interest for synthetic and medicinal chemists. Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are foundational to the development of pharmaceuticals and advanced materials. researchgate.net
The significance of this compound is largely attributed to its potential as a versatile intermediate in organic synthesis. The presence of a chlorine atom on the pyridine ring offers a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups. This adaptability allows for the systematic modification of the molecule's properties to suit specific applications. The ketone bridge connecting the pyridine and thiophene (B33073) rings also presents a target for further chemical transformations.
Within the broader scope of heterocyclic chemistry, the study of compounds like this compound contributes to the discovery of novel synthetic routes and molecular scaffolds. The electronic interplay between the electron-deficient pyridine ring and the electron-rich thiophene ring can give rise to unique reactivity patterns, which are of fundamental interest to researchers.
Historical Perspective of Thenoylpyridine Derivatives Research
The exploration of thenoylpyridine derivatives is part of a larger historical trend in medicinal chemistry involving the concept of bioisosterism, where one functional group can be replaced by another with similar properties to enhance biological activity or alter physicochemical characteristics. The thiophene ring, a key component of the thenoyl group, has long been recognized as a bioisostere of the benzene (B151609) ring.
Early research in this area often centered on the acylation of thiophenes to form the thenoyl core structure. Subsequently, these thenoyl moieties were coupled with various heterocyclic systems, including pyridine, to generate a diverse array of new chemical entities. Over the decades, the approach to researching thenoylpyridine derivatives has become more sophisticated. The advent of modern analytical methods and computational tools has enabled a more rational and targeted design of molecules with desired properties.
The specific compound, this compound, emerges from this lineage of research as a tailored molecule, likely designed for specific synthetic purposes or as part of a library for screening potential biological activities. The investigation of such molecules is driven by the ongoing quest for new therapeutic agents and functional materials. For instance, related pyridine derivatives are crucial intermediates in the synthesis of widely used pharmaceuticals. orientjchem.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-4-6-15-10(7)9(14)8-3-2-5-13-11(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJINBRWBUJJELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641778 | |
| Record name | (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-99-2 | |
| Record name | (2-Chloro-3-pyridinyl)(3-methyl-2-thienyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 3 3 Methyl 2 Thenoyl Pyridine and Analogues
Established Synthetic Routes and Reaction Mechanisms
The conventional synthesis of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine is a multi-step process, fundamentally relying on the principles of heterocyclic chemistry and classic coupling reactions.
Multi-Step Synthesis Pathways and Intermediate Derivatization
The principal route for synthesizing this compound involves the Friedel-Crafts acylation of 3-methylthiophene (B123197) with a suitable 2-chloropyridine (B119429) derivative. A common pathway begins with the preparation of the acylating agent, 2-chloronicotinoyl chloride, from 2-chloronicotinic acid.
A key starting material for many pyridine-based agrochemicals and pharmaceuticals is the pyridine (B92270) core itself, which can be derived through various methods. nih.gov The derivatization of intermediates is a crucial strategy for creating diverse molecular structures. nih.gov For instance, 2-chloro-3-chloromethylpyridine can be converted to 2-chloro-3-pyridyl methyl acetate, which is then hydrolyzed to 2-chloro-3-pyridinemethanol and subsequently oxidized to 2-chloro-3-formyl pyridine, a versatile intermediate. google.comresearchgate.net This aldehyde can then undergo further reactions to build the desired thenoyl group.
Another approach involves the direct chlorination of a pre-formed 3-(3-methyl-2-thenoyl)pyridine. However, controlling the regioselectivity of the chlorination can be challenging due to the electronic properties of the pyridine ring. The synthesis of the 2-chloromethyl pyridine precursor often starts from materials like 2,3-dimethyl pyridine, which undergoes nitration, substitution, and then chlorination. orientjchem.org
Below is a table summarizing a plausible multi-step synthesis pathway.
| Step | Reactants | Reagents/Conditions | Product | Purpose |
| 1 | 2-Chloronicotinic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Chloronicotinoyl chloride | Preparation of the acylating agent |
| 2 | 3-Methylthiophene, 2-Chloronicotinoyl chloride | Lewis acid catalyst (e.g., AlCl₃), inert solvent (e.g., CS₂, CH₂Cl₂) | This compound | Friedel-Crafts acylation to form the ketone linkage |
Mechanistic Insights into Key Reaction Steps (e.g., Acylation, Chlorination, Heterocyclic Ring Formation)
Acylation: The core reaction is the Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 2-chloronicotinoyl chloride, generating a highly electrophilic acylium ion. The electron-rich 3-methylthiophene then attacks this acylium ion. The position of acylation on the thiophene (B33073) ring (position 2) is directed by the methyl group at position 3, which is an activating group. The reaction proceeds via a positively charged intermediate (sigma complex or Wheland intermediate), which then loses a proton to restore aromaticity and yield the final ketone product. The mechanisms of C(acyl)-N functionalization are often mediated by transition metals and can proceed through various redox-neutral or redox-cycling pathways. rsc.org
Chlorination: The introduction of the chlorine atom onto the pyridine ring is a critical step. Direct chlorination of pyridine is difficult due to the ring's electron-deficient nature. Therefore, the synthesis often starts with an already chlorinated pyridine derivative. If chlorination is performed on the pyridine ring, it typically proceeds via an electrophilic substitution mechanism, often requiring harsh conditions. The electronic properties of substituents already on the ring heavily influence the position of the incoming chlorine atom. rsc.org Alternatively, chlorination can be achieved by reacting a pyridine N-oxide derivative with a chlorinating agent like phosphoryl chloride (POCl₃). google.com The reaction of 3-substituted pyridine 1-oxides with phosphoryl chloride can lead to site-selective chlorination. google.com Theoretical studies on the photochemical chlorination of pyridine suggest the reaction proceeds via two transition states to yield 2-chloropyridine. jlu.edu.cn
Heterocyclic Ring Formation: The synthesis of the pyridine and thiophene rings themselves involves complex cyclization reactions. Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. mdpi.com Modern variations of this approach use different sources for the C-4 carbon of the pyridine ring. mdpi.com The formation of the pyridine ring can also be achieved through biosynthetic pathways, often starting from amino acids or via Diels-Alder reactions catalyzed by enzymes. nih.gov The degradation of the pyridine ring, a reverse process, has also been studied mechanistically, providing insight into its stability and reactivity. nih.gov
Green Chemistry Approaches in the Synthesis of Heterocyclic Ketones
In response to the growing need for environmentally benign chemical processes, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. chemijournal.comfrontiersin.org
Solvent-Free and Catalyst-Free Methodologies
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and waste. chemijournal.combenthamdirect.com These reactions, often conducted by simply grinding the neat reactants, can lead to higher efficiency, reduced reaction times, and simpler work-ups. chemijournal.combenthamdirect.comacs.org
Several heterocyclic systems have been successfully synthesized using solvent- and catalyst-free methods. For example, the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been achieved by grinding the reactants together. rsc.org Similarly, a one-pot, three-component synthesis of polysubstituted amino pyrazoles can be performed by simple grinding without any catalyst. chemijournal.com The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, has been adapted for the solvent- and catalyst-free synthesis of fused bis-heterocycles. acs.org These examples demonstrate the potential for developing a greener synthesis for this compound by eliminating the need for hazardous solvents and catalysts. acs.org
Microwave-Assisted and Mechanochemical Synthesis Techniques
Microwave-Assisted (MWA) Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. sphinxsai.comrasayanjournal.co.in Unlike conventional heating where heat is transferred through convection, microwaves directly heat the reactants, leading to rapid and uniform heating. nih.gov This technique has been successfully applied to a wide range of reactions for synthesizing heterocyclic compounds, including multicomponent reactions. nih.govrsc.orgmdpi.com The benefits include drastically reduced reaction times (from hours to minutes), higher yields, and often cleaner reactions with easier purification. nih.govijpsjournal.commdpi.com
Mechanochemical Synthesis: This technique involves inducing reactions in the solid state through mechanical force, such as grinding or milling. researchgate.netnih.gov Ball milling is a common mechanochemical method that offers numerous advantages, including the elimination of bulk solvents, reduced waste, and the potential for discovering novel reactivity. rsc.orgresearchgate.net It is an energy-efficient method that has been used for various transformations, including the synthesis of β-sulfenylated ketones and esters and other heterocyclic frameworks. researchgate.netnih.gov
The table below compares conventional heating with microwave-assisted and mechanochemical methods for the synthesis of various heterocyclic ketones, illustrating the advantages of these green techniques.
| Synthesis Method | Typical Reaction Time | Energy Input | Solvent Use | Yield | Environmental Impact |
| Conventional Heating | Hours to Days chemijournal.com | High | Often requires large volumes of volatile organic solvents | Variable, often moderate chemijournal.com | High, due to solvent waste and energy consumption |
| Microwave-Assisted (MWA) | Minutes sphinxsai.comnih.gov | Moderate, but efficient | Can often be performed with less solvent or in solvent-free conditions rsc.org | Generally high to excellent nih.govijpsjournal.com | Lower, due to reduced time, energy, and solvent use mdpi.com |
| Mechanochemical (Grinding/Milling) | Minutes to Hours rsc.orgresearchgate.net | Low | Typically solvent-free researchgate.netnih.gov | Often very high researchgate.net | Very low, considered a highly green method researchgate.net |
Atom Economy and Environmental Impact Assessments of Synthetic Routes
A key metric in green chemistry is Atom Economy (AE) , which measures the efficiency of a reaction in converting reactant atoms into the desired product. ekb.egjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all substances produced in the stoichiometric equation. numberanalytics.com
Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
Traditional multi-step syntheses, like the Friedel-Crafts acylation, often have poor atom economy because they use stoichiometric amounts of reagents and generate significant by-products (e.g., the Lewis acid catalyst is often consumed and generates waste during workup). rsc.org
In contrast, greener synthetic routes are designed to maximize atom economy. Addition reactions, such as the Diels-Alder reaction, are inherently 100% atom-economical in theory. jocpr.com Multicomponent reactions are also favored as they combine multiple reactants in a single step to form a complex product, often with high atom efficiency. rsc.org
The E-Factor (Environmental Factor) is another important metric, defined as the total mass of waste generated per kilogram of product. A lower E-factor indicates a greener process. orientjchem.org For the synthesis of a related pyridine intermediate, an analysis showed that optimizing a specific step (oxidation of thiomethyl pyridine-N-oxide) resulted in a very low E-factor of 3.2, indicating minimal waste generation for that step. orientjchem.org
By shifting towards catalyst-free, solvent-free, microwave-assisted, or mechanochemical methods, the synthesis of heterocyclic ketones like this compound can be made significantly more sustainable. These modern approaches not only reduce waste and energy consumption but also align with the core principles of green chemistry, paving the way for more environmentally responsible chemical manufacturing. chemijournal.comnumberanalytics.comresearchgate.net
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 3 Methyl 2 Thenoyl Pyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for the study of moderately sized organic molecules. researchgate.net By approximating the many-electron wavefunction in terms of the electron density, DFT allows for the detailed calculation of a molecule's electronic structure and associated properties.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
For 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, the electronic landscape is shaped by the interplay of its constituent parts: the electron-withdrawing chloro group and the π-systems of the pyridine (B92270) and thiophene (B33073) rings. The thenoyl group, being a ketone, also acts as an electron-withdrawing group. These features are expected to influence the energies of the frontier orbitals.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Basis Set | Source |
| Pyridine | -6.69 | -0.34 | 6.35 | B3LYP/6-31G(d) | Theoretical |
| 2-Chloropyridine (B119429) | -6.85 | -0.78 | 6.07 | B3LYP/6-31G(d) | Theoretical |
| 3-Chloropyridine | -6.88 | -0.75 | 6.13 | B3LYP/6-31G(d) | Theoretical |
| 5-Chloro-2-hydroxypyridine | -6.12 | -1.15 | 4.97 | B3LYP/6-311++G(d,p) | ijesit.com |
| 2-Amino-3-chloro-5-trifluoromethyl pyridine | -6.54 | -1.98 | 4.56 | B3LYP/6-311++G(d,p) | researchgate.net |
This table presents theoretical data for analogous compounds to provide context for the electronic properties of this compound.
Based on the trends observed in analogous systems, it is anticipated that this compound will possess a significant HOMO-LUMO gap, indicative of a stable molecule. However, the combined electron-withdrawing effects of the chloro and thenoyl substituents are expected to lower this gap relative to unsubstituted pyridine, thereby enhancing its reactivity towards nucleophiles.
Reaction Mechanism Predictions and Transition State Studies
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transition states. ijesit.com By locating the minimum energy pathways between reactants and products, and identifying the high-energy transition state structures, chemists can gain a detailed understanding of reaction kinetics and thermodynamics.
For this compound, several reaction types could be envisaged, including nucleophilic aromatic substitution at the pyridine ring or reactions at the carbonyl group. A theoretical investigation of a given reaction would involve:
Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state connecting the reactants and products is performed. This is a saddle point on the potential energy surface.
Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. Reactants, products, and intermediates will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
While specific transition state studies for this molecule are not published, the principles of such investigations are well-established. For instance, in a nucleophilic aromatic substitution reaction on the pyridine ring, DFT could be used to model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride leaving group. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. Regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to reveal a complex charge distribution:
Negative Potential: The most negative potential is anticipated to be located around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, due to the lone pairs of electrons on these atoms. researchgate.netnih.gov These sites would be the primary targets for electrophiles and hydrogen bond donors. The sulfur atom in the thiophene ring will also exhibit a region of negative potential.
Positive Potential: Regions of positive potential are likely to be found on the hydrogen atoms of the pyridine and thiophene rings. The carbon atom of the carbonyl group will also have a significant positive character, making it a prime site for nucleophilic attack.
The presence of the electron-withdrawing chloro substituent will further influence the charge distribution on the pyridine ring, likely creating a more positive potential on the ring carbons and affecting the basicity of the nitrogen atom. nih.gov
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule and to determine their relative energies. nih.gov
For this compound, the key conformational degrees of freedom are the rotations around the single bonds connecting the pyridine ring to the carbonyl group and the carbonyl group to the thiophene ring. A relaxed potential energy surface scan, where the dihedral angles are systematically varied and the energy is calculated at each step, can reveal the energy minima corresponding to stable conformers and the energy barriers to their interconversion.
Studies on similar diheteroaryl ketones have shown that the preferred conformation often involves a non-planar arrangement of the rings to minimize steric hindrance. rsc.org For this compound, it is expected that the molecule will adopt a twisted conformation, with the exact dihedral angles determined by the balance of steric repulsion between the rings and the electronic effects of the substituents.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the exploration of a molecule's dynamic behavior. nih.gov By solving Newton's equations of motion for the atoms in a system, MD simulations can model the conformational changes and interactions of a molecule in a realistic environment, such as in solution.
Conformational Dynamics and Stability Analysis
MD simulations are a powerful tool for studying the conformational dynamics and stability of flexible molecules like this compound. nih.gov A typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and simulating its motion over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can provide valuable information, including:
Conformational Sampling: The simulation can explore the different accessible conformations of the molecule and the frequency with which they are visited.
Root Mean Square Deviation (RMSD): The RMSD of the atomic positions over time can be used to assess the stability of the molecule's conformation. A stable conformation will exhibit small fluctuations in its RMSD.
Hydrogen Bonding: The formation and breaking of intramolecular and intermolecular hydrogen bonds can be monitored throughout the simulation.
Solvent Effects: The simulation can reveal how the solvent influences the conformational preferences of the molecule.
For this compound, an MD simulation would likely show that the molecule is not rigid but rather exists as an ensemble of rapidly interconverting conformers. The relative populations of these conformers would depend on their energies and the surrounding environment. Such simulations could provide a more realistic picture of the molecule's behavior in a biological or chemical system than static calculations alone.
Ligand-Protein Interaction Dynamics for Related Scaffolds
The study of ligand-protein interaction dynamics provides crucial insights into the molecular recognition, binding stability, and mechanism of action of bioactive compounds. While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in public literature, analysis of related scaffolds such as pyridyl-ketones and other 2-chloropyridine derivatives offers valuable information.
MD simulations allow researchers to observe the behavior of a ligand within a protein's binding site over time, revealing the flexibility of both the ligand and the protein. For scaffolds containing a pyridyl-ketone motif, the interaction dynamics are often characterized by the conformational flexibility of the bond linking the two aromatic rings. This flexibility allows the molecule to adopt various orientations to optimize its interactions with protein residues. Key interactions typically involve the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor, and the ketone's oxygen atom, which is also a potent hydrogen bond acceptor. The aromatic systems of the pyridine and thiophene rings can participate in π-π stacking or hydrophobic interactions with corresponding residues in the binding pocket.
Studies on scaffolding proteins reveal that ligand binding can induce significant conformational changes, shifting the protein from a "closed" to an "open" state, or vice versa. acs.org This dynamic interplay is essential for biological function. For instance, in some kinases, the binding of a ligand to an allosteric site can stabilize an inactive conformation, preventing the kinase from performing its catalytic function. researchgate.net The dynamics of these interactions are complex; some scaffolding proteins become more dynamic upon ligand binding, which can regulate the strength and duration of the signal they mediate. acs.org Advanced simulation techniques like metadynamics can be employed to explore the free energy landscape of ligand binding, identifying multiple stable binding poses and the energetic barriers between them. chemrevlett.com Furthermore, the analysis of large MD datasets is increasingly being enhanced by unsupervised deep learning methods, which can identify subtle, ligand-induced changes in protein conformation that correlate with binding affinity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.
The development of a predictive QSAR model for a class of compounds like thenoylpyridine derivatives involves several key steps. First, a dataset of molecules with known biological activity (e.g., IC50 values) is compiled. frontiersin.org For the development of robust models, this dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.orgchemrevlett.com
Various statistical methods can be employed to build the model, with Multiple Linear Regression (MLR) being a common starting point. chemrevlett.com More advanced, machine-learning-based approaches such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Gene Expression Programming (GEP) are also widely used, particularly for capturing complex, non-linear relationships between molecular structure and activity. frontiersin.orgnih.gov The statistical quality of the generated models is assessed using several parameters, including the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predicted correlation coefficient for the test set (R²_pred). researchgate.netmdpi.com A reliable QSAR model will have high values for these metrics, indicating a strong correlation and good predictive capability. chemrevlett.com
For heterocyclic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.comnih.gov These methods generate 3D grid-based fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting contour maps provide a visual guide for designing new molecules with potentially improved activity. researchgate.netnih.gov
Table 1: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |
| q² or Q² (Cross-validated R²) | Measures the internal predictive ability of the model, often calculated using Leave-One-Out (LOO) cross-validation. | > 0.5 |
| R²_pred (External R²) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.5 |
| F-statistic | A statistical test of the overall significance of the regression model. | High value indicates significance |
| RMSE (Root Mean Square Error) | Measures the standard deviation of the prediction errors. | Low value indicates better accuracy |
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. frontiersin.org For a molecule like this compound, a wide range of descriptors would be relevant. These can be categorized as follows:
1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and counts of specific structural fragments. researchpublish.com Descriptors such as the solvent-accessible surface area and polar surface area (PSA) are also crucial for predicting absorption and distribution properties. researchgate.netnih.gov
3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape and volume. The descriptors used in CoMFA and CoMSIA (steric, electrostatic, hydrophobic fields) fall into this category. mdpi.comnih.gov
Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and can describe electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. These descriptors are critical for understanding reactivity and interaction potential. nih.gov
In QSAR studies of related heterocyclic compounds, including pyridine and thienopyridine derivatives, activity is often correlated with a combination of these descriptors. nih.gov For example, studies have shown that hydrophobic and electrostatic fields are highly desirable for biological activity. nih.gov The presence of electron-withdrawing groups (like the chloro group) and hydrogen bond acceptors (like the ketone oxygen and pyridine nitrogen) often plays a significant role in determining the activity trends within a series of compounds. nih.gov The selection of the most relevant descriptors is a critical step, often performed using algorithms that identify the subset of descriptors with the highest correlation to biological activity while minimizing inter-correlation. chemrevlett.com
Molecular Docking and Ligand-Target Recognition Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in elucidating binding mechanisms and guiding the design of new therapeutic agents.
For a scaffold like this compound, a common potential biological target class is protein kinases, due to the molecule's structural resemblance to known kinase inhibitors. tandfonline.comnih.gov Docking studies of related 2-chloropyridine and thenoylpyridine derivatives into kinase active sites have revealed common binding patterns.
Following the prediction of a binding pose, an energetic analysis is performed to estimate the strength of the interaction, often reported as a docking score or binding energy. These scoring functions estimate the free energy of binding by summing up contributions from various types of interactions.
The total binding energy can be broken down into its constituent parts:
Electrostatic Interactions: Favorable interactions between polar atoms and charged residues.
Hydrogen Bonds: Strong, specific interactions that are critical for orienting the ligand correctly.
Desolvation Energy: The energetic penalty paid for removing the ligand and the binding site from the solvent (water).
Internal Energy: The strain energy of the ligand in its bound conformation compared to its unbound state.
Studies on related ligands often show that a favorable binding energy is achieved through a balance of these components. For example, molecular docking of some 2-chloropyridine derivatives into the active site of telomerase indicated that the binding was stabilized by hydrogen bonds and hydrophobic interactions. researchgate.nettandfonline.com The energetic analysis helps to rank different potential ligands and provides a rationale for observed structure-activity relationships, guiding the optimization of the scaffold to enhance its interaction with the target.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 3 Methyl 2 Thenoyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine would be expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the methyl group. The protons on the pyridine ring, being part of an electron-deficient aromatic system, would likely resonate in the downfield region. The protons on the thiophene ring would also appear in the aromatic region, with their chemical shifts influenced by the methyl and thenoyl substituents. The methyl group protons would appear as a singlet in the upfield region. Spin-spin coupling between adjacent protons on each ring would result in characteristic splitting patterns (doublets, triplets, or multiplets), which would be invaluable for assigning the specific positions of the protons.
¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Separate signals would be expected for each carbon atom in the pyridine and thiophene rings, the carbonyl carbon of the thenoyl group, and the methyl carbon. The chemical shifts of the ring carbons would be indicative of their electronic environment, with carbons attached to the electronegative chlorine atom and the carbonyl group being significantly downfield.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the pyridine and thiophene rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the connection point of the thenoyl group to the pyridine ring and the position of the methyl group on the thiophene ring.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~8.5 (d) | Pyridine H6 |
| ~7.8 (dd) | Pyridine H4 |
| ~7.4 (dd) | Pyridine H5 |
| ~7.6 (d) | Thiophene H5 |
| ~7.0 (d) | Thiophene H4 |
| ~2.5 (s) | Methyl H |
Note: The chemical shift values are predictions based on known values for similar structures and are for illustrative purposes.
Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR, Raman Spectroscopy)
Vibrational spectroscopy probes the functional groups and bonding within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1650-1700 cm⁻¹. Other key absorbances would include C-H stretching vibrations of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations of the pyridine and thiophene rings (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration, which would be expected at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring stretching vibrations are often strong in Raman spectra. The symmetric stretching of the thiophene ring and the breathing modes of the pyridine ring would be observable. The C-Cl bond would also give rise to a Raman signal.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch | 1660 | 1660 |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |
| C=C/C=N Ring Stretch | 1600-1400 | 1600-1400 |
| C-Cl Stretch | 800-600 | 800-600 |
Note: These are expected frequency ranges and the actual values may vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS: In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be seen, with a second peak [M+2]⁺ having an intensity of about one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation of the molecular ion would likely involve cleavage at the carbonyl group, leading to the formation of ions corresponding to the thenoyl and pyridyl moieties.
HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, confirming the elemental composition of C₁₁H₈ClNOS.
| Ion | Predicted m/z | Significance |
| [C₁₁H₈³⁵ClNOS]⁺ | ~237 | Molecular Ion |
| [C₁₁H₈³⁷ClNOS]⁺ | ~239 | Isotope Peak |
| [C₅H₅O¹S]⁺ | ~113 | Thenoyl fragment |
| [C₆H₃ClN]⁺ | ~126 | Chloropyridyl fragment |
Note: The m/z values are nominal and would be determined with high precision in HRMS.
X-ray Crystallography and Solid-State Structural Analysis of Related Structures
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly documented, analysis of related structures can offer significant insights.
A hypothetical crystal structure would provide precise data on:
Bond Lengths: e.g., C-Cl, C=O, C-N, C-S bonds.
Bond Angles: The geometry around the ketone linker.
Torsion Angles: The relative orientation of the pyridine and thiophene rings.
Intermolecular Interactions: Potential for hydrogen bonding, halogen bonding, and π-stacking.
Chemical Reactivity, Functionalization, and Derivatization of the 2 Chloro 3 3 Methyl 2 Thenoyl Pyridine Scaffold
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 2-Chloro-3-(3-methyl-2-thenoyl)pyridine is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 position, due to the presence of the electron-withdrawing nitrogen atom and the activating effect of the chlorine leaving group. Pyridine and its derivatives are generally more reactive towards nucleophiles than corresponding benzene (B151609) compounds. acs.org The reaction is further facilitated by the electron-withdrawing nature of the 3-thenoyl substituent, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. nih.govresearchgate.net
Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, reactions with various amines can introduce a new nitrogen-containing substituent at the 2-position of the pyridine ring. youtube.com These reactions are often carried out at elevated temperatures to overcome the energy barrier associated with the temporary disruption of the ring's aromaticity. youtube.com
The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral Meisenheimer intermediate. The aromaticity is then restored by the expulsion of the chloride ion. youtube.com The rate of this reaction is significantly influenced by the strength of the nucleophile and the stability of the intermediate complex. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridine (B119429) Derivatives This table is illustrative of the types of transformations possible on the 2-chloropyridine moiety.
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | Aniline derivatives | 2-Anilino-pyridine derivatives | researchgate.net |
| Thiol | Glutathione (GSH) | 2-Glutathionyl-pyridine conjugates | nih.govresearchgate.net |
| Hydroxide | Sodium Hydroxide | 2-Hydroxypyridine/2-Pyridone | acs.org |
Electrophilic Substitution Reactions on the Thiophene (B33073) Ring
The 3-methyl-2-thenoyl portion of the molecule contains a thiophene ring, which is a five-membered heterocycle that readily undergoes electrophilic substitution reactions. pharmaguideline.com Thiophene is considered a π-excessive heterocycle and is significantly more reactive than benzene in such reactions. pharmaguideline.comderpharmachemica.com The substitution generally occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediates formed by attack at these positions are more stabilized by resonance. pharmaguideline.comderpharmachemica.com
In the this compound scaffold, the C2 position of the thiophene ring is occupied by the carbonyl group. The C3 position has a methyl group, which is an activating, ortho-, para-directing group. The thenoyl group at C2 is a deactivating, meta-directing group. Therefore, incoming electrophiles are expected to substitute at the C5 position, which is para to the activating methyl group and meta to the deactivating thenoyl group. Bromination of 3-methylthiophene (B123197) with N-bromosuccinimide (NBS), for example, has been shown to yield 2-bromo-3-methylthiophene, illustrating the high reactivity of the position alpha to the sulfur atom. sigmaaldrich.com When the C2 position is blocked, as in this scaffold, substitution is directed to the available C5 position.
Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. derpharmachemica.com
Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Thiophene Ring
| Reaction | Reagent | Predicted Major Product |
| Bromination | Br₂, NBS | 2-Chloro-3-(5-bromo-3-methyl-2-thenoyl)pyridine |
| Nitration | HNO₃/H₂SO₄ | 2-Chloro-3-(3-methyl-5-nitro-2-thenoyl)pyridine |
| Acylation | Acyl chloride/AlCl₃ | 2-Chloro-3-(5-acyl-3-methyl-2-thenoyl)pyridine |
Carbonyl Group Transformations and Derivatization
The ketone functional group linking the pyridine and thiophene rings is a key site for derivatization. It can undergo a variety of classical carbonyl reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a chiral center into the molecule, yielding 2-chloro-3-[hydroxy(3-methyl-2-thienyl)methyl]pyridine.
Derivatization: The carbonyl group can react with various nucleophiles to form a range of derivatives.
Hydrazones: Reaction with hydrazine (B178648) or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone derivatives. mdpi.com These reactions are often used for the characterization and quantification of carbonyl compounds. researchgate.net
Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) or its derivatives leads to the formation of oximes. mdpi.com
Amines: In the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), the carbonyl group can undergo reductive amination with primary or secondary amines to form new C-N bonds. mdpi.com
These transformations are crucial in modifying the molecule's properties and are fundamental in the synthesis of more complex structures, such as the anti-inflammatory drug Tenidap. figshare.comnih.gov Tenidap's structure features a related oxindole (B195798) core where the carbonyl group is part of an enol system. figshare.comnih.gov
Regioselective Functionalization Strategies
Achieving regioselective functionalization on a molecule with multiple reactive sites requires strategic chemical approaches. Directed ortho-metalation (DoM) is a powerful technique for the regioselective substitution of aromatic rings. wikipedia.orguwindsor.ca This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile. wikipedia.orgclockss.org
In the this compound scaffold, several groups could potentially act as DMGs:
The Pyridine Nitrogen: Can direct lithiation to the C2 position, but this is already substituted with chlorine.
The Chlorine Atom: Can direct lithiation to the C3 position, but this is also substituted.
The Carbonyl Group: The oxygen of the thenoyl group can act as a powerful DMG, directing metalation to the C4 position of the pyridine ring. harvard.edu This is a common strategy for functionalizing the pyridine ring at a position that might otherwise be difficult to access.
The Thiophene Sulfur: Can direct lithiation to the C2 position of the thiophene ring, which is occupied.
Therefore, the most probable site for regioselective functionalization via DoM is the C4 position of the pyridine ring, directed by the adjacent thenoyl group. harvard.edu This allows for the introduction of a wide range of electrophiles (e.g., alkyl halides, silyl (B83357) chlorides, carbon dioxide) at this specific position.
Synthesis of Hybrid Molecules Incorporating the Thenoylpyridine Moiety
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. mdpi.com The goal is to create a hybrid compound with an improved activity profile, potentially acting on multiple biological targets or possessing enhanced pharmacokinetic properties. mdpi.commdpi.com
The this compound scaffold is an attractive building block for creating hybrid molecules due to the known biological activities associated with both pyridine and thiophene heterocycles. pharmaguideline.comnih.gov For example, this scaffold can be elaborated by linking it to other biologically active moieties.
The synthesis of such hybrids typically involves leveraging the functional handles described in the previous sections:
Nucleophilic substitution at the C2-chloro position to link another molecule via an amine, ether, or thioether bond.
Functionalization of the thiophene ring , followed by further reactions to attach another pharmacophore.
Transformation of the carbonyl group to create a linker (e.g., an oxime or hydrazone) to which another active molecule can be tethered.
An example of this concept is the development of pyridine-thiazole hybrids, which have shown potential as anticancer agents. nih.govnih.gov Similarly, coumarin-isoxazole-pyridine hybrids have been synthesized and evaluated for their biological activities. mdpi.com Following these principles, the thenoylpyridine moiety could be combined with other pharmacophores to explore new therapeutic possibilities.
Mechanistic Studies of Molecular Interactions and Structure Based Ligand Design
Principles of Structure-Based Drug Design Applied to Thenoylpyridine Scaffolds
Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structure of a biological target to design and optimize ligands. This approach is particularly relevant for scaffolds like thenoylpyridine, which are present in numerous bioactive compounds. The core principle of SBDD lies in understanding the intricate molecular interactions between a ligand and its target protein, enabling the rational design of molecules with enhanced affinity and selectivity. nih.govmdpi.com
The process of SBDD typically begins with the determination of the 3D structure of the target protein, often through techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. mdpi.com This structural information provides a detailed map of the binding site, highlighting key amino acid residues and potential interaction points. For thenoylpyridine scaffolds, this would involve identifying the specific pockets and grooves within the target protein where the thenoyl and pyridine (B92270) rings can favorably bind.
Once the target structure is known, computational methods such as molecular docking and molecular dynamics simulations are employed to predict the binding mode and affinity of potential ligands. nih.gov These simulations allow chemists to virtually screen large libraries of compounds, prioritizing those with the most promising predicted interactions. For instance, in the design of novel inhibitors, the thenoylpyridine scaffold can be systematically modified with different substituents to explore and optimize interactions with the target's binding site. The pyridine unit, a common motif in both natural and synthetic bioactive compounds, is considered an attractive scaffold for such modifications due to its versatile chemical properties. mdpi.com
A key aspect of SBDD is the iterative cycle of design, synthesis, and testing. nih.gov Initial designs based on computational models are synthesized and then experimentally validated for their binding affinity and biological activity. The structural information from these ligand-protein complexes, if they can be co-crystallized, provides invaluable feedback for the next round of design, leading to a progressive refinement of the ligand's properties. nih.gov This iterative process allows for the optimization of various factors, including potency, selectivity, and pharmacokinetic properties.
The application of SBDD to thenoylpyridine scaffolds holds significant promise for the development of novel therapeutics. By understanding the specific interactions of the thenoyl and pyridine moieties within a target's active site, researchers can rationally design next-generation molecules with improved efficacy and reduced off-target effects. This approach has been successfully applied to other pyridine-containing scaffolds, leading to the development of potent and selective inhibitors for various disease targets. mdpi.comnih.gov
Enzyme Inhibition Kinetics and Mechanistic Pathways (if applicable to analogues)
The study of enzyme inhibition kinetics is crucial for understanding how a compound, such as an analogue of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, exerts its biological effect. By analyzing the rate of an enzyme-catalyzed reaction in the presence of an inhibitor, researchers can elucidate the mechanism of inhibition, which in turn provides valuable insights for drug design and optimization. Several series of thieno[2,3-b]pyridine (B153569) analogues have been synthesized and evaluated for their inhibitory activity against enzymes like eukaryotic elongation factor-2 kinase (eEF2-K). nih.gov
Enzyme inhibitors can be broadly classified into different types based on their kinetic behavior, including competitive, noncompetitive, uncompetitive, and mixed inhibition. Each type of inhibition produces a characteristic pattern on kinetic plots, such as Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org
Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max) of the reaction. khanacademy.org
Noncompetitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the catalytic efficiency of the enzyme, leading to a decrease in V_max without affecting K_m. khanacademy.org
Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex. This results in a decrease in both V_max and K_m. khanacademy.org
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, affecting both K_m and V_max.
For thenoylpyridine analogues, determining the type of inhibition against a specific enzyme target is a key step. For example, studies on thieno[2,3-b]pyridine analogues as inhibitors of eEF2-K revealed that modifications to the core structure were critical for activity, with the most active compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov The IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a common measure of inhibitor potency.
Furthermore, some analogues may act as irreversible inhibitors, forming a covalent bond with the enzyme. For instance, (Z)-3-Cl-PEP has been identified as a potent suicide inhibitor of Enzyme I, demonstrating very rapid inactivation kinetics. nih.gov Such mechanistic information is vital for designing inhibitors with specific desired properties, such as long-lasting effects.
The mechanistic pathway of inhibition can be further investigated through various biophysical and biochemical techniques. These studies can help to identify the specific amino acid residues involved in inhibitor binding and to understand the conformational changes that occur upon binding. This detailed understanding of the enzyme-inhibitor interaction at the molecular level is essential for the rational design of more potent and selective analogues.
Ligand-Protein Binding Studies and Interaction Hotspots
Understanding the specific interactions between a ligand and its target protein is fundamental to structure-based drug design. Ligand-protein binding studies aim to identify these interactions and pinpoint "hotspots"—regions within the binding site that contribute most significantly to the binding energy. core.ac.uknih.gov For thenoylpyridine derivatives, these studies are crucial for optimizing their affinity and selectivity.
Various experimental and computational techniques are employed to study ligand-protein interactions. NMR spectroscopy is a powerful tool for this purpose. For example, chemical shift perturbation (CSP) experiments can identify the amino acid residues in a protein that are affected by ligand binding. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between the ligand and protein atoms, helping to determine the precise binding orientation. nih.gov The use of methyl-labeled proteins can be particularly effective in probing binding sites, as methyl groups are often found in hydrophobic pockets where ligands bind. nih.gov
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, complement experimental data by providing a dynamic view of the ligand-protein complex. nih.gov Docking programs can predict the most favorable binding pose of a ligand in the protein's active site, while MD simulations can explore the conformational changes and energetic contributions of individual interactions over time.
Interaction hotspots are typically characterized by a combination of favorable interactions, such as:
Hydrogen bonds: These occur between donor and acceptor groups on the ligand and protein.
Hydrophobic interactions: The nonpolar parts of the ligand interact favorably with hydrophobic residues in the binding pocket. The presence of aromatic moieties, like the thenoyl and pyridine rings, is often associated with increased affinity due to π-π or π-alkyl interactions. mdpi.com
Electrostatic interactions: Charged groups on the ligand can interact with oppositely charged residues on the protein.
Identifying and targeting these hotspots is a key strategy in drug discovery. core.ac.uknih.govnih.gov For thenoylpyridine scaffolds, understanding the key interactions of the chloro, methyl, thenoyl, and pyridine groups is essential. For example, the chlorine atom can participate in halogen bonding, while the methyl group can engage in hydrophobic interactions. The aromatic rings can form π-stacking or π-cation interactions. By systematically modifying the thenoylpyridine scaffold and evaluating the impact on binding affinity, researchers can map the interaction hotspots and design more potent inhibitors. Machine learning models are also being developed to predict protein-protein interaction hotspots, which can further guide drug discovery efforts. peerj.com
Structure-Activity Relationship (SAR) Derivation and Predictive Modeling
Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By systematically modifying a lead compound, such as this compound, and observing the resulting changes in activity, researchers can deduce which structural features are essential for potency and which can be modified to improve properties like selectivity and pharmacokinetics.
The derivation of SAR involves synthesizing and testing a library of analogues. For thenoylpyridine derivatives, this could involve:
Modification of the pyridine ring: Introducing different substituents at various positions to probe the electronic and steric requirements of the binding pocket. Studies on other pyridine derivatives have shown that the position and nature of substituents, such as methoxy, hydroxyl, and amino groups, can significantly impact antiproliferative activity. nih.gov
Modification of the thenoyl group: Altering the thiophene (B33073) ring or the methyl group to optimize interactions.
Replacement of the chloro group: Substituting the chlorine with other halogens or functional groups to explore the role of this substituent in binding.
The data generated from these studies, typically in the form of IC₅₀ or Kᵢ values, are then analyzed to identify trends. For example, it might be found that electron-withdrawing groups on the pyridine ring enhance activity, while bulky substituents on the thiophene ring decrease it. This information is invaluable for guiding the design of new, more potent compounds. For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, SAR analysis led to the identification of a compound with an IC₅₀ of 38 nM against MGC-803 cells. nih.gov
Interactive Data Table: Hypothetical SAR of Thenoylpyridine Analogues
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical models that quantitatively correlate the structural properties of molecules with their biological activity. mdpi.com These models use molecular descriptors—numerical values that encode information about the physicochemical properties of a molecule—to predict the activity of new, untested compounds.
The general workflow for QSAR modeling involves:
Data Set Preparation: A collection of compounds with known activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a predictive model. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation sets. researchgate.net
QSAR models can be highly valuable in drug discovery by allowing for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates, and providing insights into the molecular properties that drive activity. mdpi.com The development of automated QSAR modeling platforms is further accelerating this process. chemrxiv.org For thenoylpyridine derivatives, a robust QSAR model could significantly streamline the optimization process, leading to the more rapid identification of potent and selective drug candidates.
Analytical Methodologies for Research Applications of 2 Chloro 3 3 Methyl 2 Thenoyl Pyridine
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification in Research Samples
No published HPLC or GC methods specifically designed for the purity assessment or quantification of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine were found. Therefore, no data tables detailing parameters such as column type, mobile phase, flow rate, detector wavelength, or retention time can be provided.
Spectrophotometric Methods for Quantitative Analysis in Research Settings
There is no information available in the scientific literature regarding spectrophotometric methods for the quantitative analysis of this compound. Consequently, data on suitable solvents, absorption maxima (λmax), or molar absorptivity are not available.
Development and Validation of New Analytical Protocols
The development and validation of a new analytical protocol is a rigorous process that establishes the performance characteristics of a method. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. matrixscientific.com As no analytical methods for this compound have been published, there are no reports on the development and validation of such protocols.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Strategies
The synthesis of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine and its analogs is an area ripe for investigation. While traditional methods can be postulated, future research could focus on developing more efficient, selective, and sustainable synthetic routes.
A plausible and conventional approach for the synthesis of this compound is the Friedel-Crafts acylation of 2-chloropyridine (B119429) with 3-methyl-2-thenoyl chloride. organic-chemistry.orgasianpubs.orgnih.gov This electrophilic aromatic substitution would likely require a Lewis acid catalyst, such as aluminum chloride, to activate the acyl chloride for the reaction to proceed at the C-3 position of the pyridine (B92270) ring. organic-chemistry.orgnih.gov The reaction is generally effective for producing monoacylated products on aromatic rings. organic-chemistry.org
Future synthetic explorations could focus on catalyst innovation and process optimization. For instance, the use of solid acid catalysts or milder Lewis acids could enhance the selectivity and reduce the environmental impact of the synthesis. organic-chemistry.org Moreover, investigating one-pot synthesis methodologies, where sequential reactions are carried out in a single reactor, could streamline the production of derivatives. A modified synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, highlights the potential for multi-step, one-pot processes to improve efficiency. orientjchem.org
Alternative strategies could involve cross-coupling reactions. For example, a palladium-catalyzed coupling reaction between a 3-metalated-2-chloropyridine derivative and an appropriate 3-methyl-2-thenoyl electrophile could be a viable route. Such methods offer high functional group tolerance and are widely used in the synthesis of complex heterocyclic compounds.
A summary of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Key Reagents | Potential Advantages | Areas for Future Research |
|---|---|---|---|
| Friedel-Crafts Acylation | 2-chloropyridine, 3-methyl-2-thenoyl chloride, Lewis acid (e.g., AlCl₃) | Well-established method, direct acylation | Development of greener and more selective catalysts, optimization of reaction conditions. organic-chemistry.orgnih.gov |
| Cross-Coupling Reactions | Organometallic 2-chloropyridine derivative, 3-methyl-2-thenoyl halide, Palladium or Copper catalyst | High functional group tolerance, modularity | Exploration of different catalytic systems, optimization of ligand and base combinations. |
| Multi-step, One-pot Synthesis | Simple pyridine and thiophene (B33073) precursors | Increased efficiency, reduced waste | Design of a convergent synthetic pathway, control of intermediate reactivity. orientjchem.org |
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry offers powerful tools for the de novo design and optimization of analogs of this compound for various applications, particularly in drug discovery. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can predict the biological activity and physicochemical properties of novel derivatives. scirp.orgscirp.org
For instance, the pyridine scaffold is a common feature in many kinase inhibitors. acs.orgnih.govnih.gov Computational models can be used to design analogs of this compound that could potentially bind to the ATP-binding site of specific kinases implicated in diseases like cancer. scirp.orgscirp.org By modifying the substituents on both the pyridine and thiophene rings, it is possible to optimize the binding affinity and selectivity for a target kinase. acs.org MD simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing insights into the stability of the binding interactions over time. nih.govjchemlett.comarxiv.orgyoutube.comresearchgate.net
Pharmacophore modeling can be employed to identify the key structural features required for biological activity. scirp.org Based on the known inhibitors of a particular target, a pharmacophore model can be generated and used to screen virtual libraries of this compound derivatives for potential hits. This approach accelerates the discovery of lead compounds with desired biological profiles.
Table 2 outlines some advanced computational approaches that could be applied to this chemical scaffold.
Table 2: Advanced Computational Approaches for Derivative Design
| Computational Method | Objective | Potential Outcome | Relevant Research Context | | :--- | :--- | :--- | :--- | | Molecular Docking | Predict binding mode and affinity to a biological target. | Identification of potential protein targets and lead compounds. | Design of kinase inhibitors. scirp.orgnih.govnih.gov | | Molecular Dynamics (MD) Simulations | Analyze the dynamic stability of ligand-protein complexes. | Understanding of binding mechanisms and residence times. acs.orgnih.govjchemlett.comyoutube.com | | Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predictive models for optimizing the potency of new analogs. jchemlett.com | | De Novo Design | Generate novel molecular structures with desired properties. | Discovery of novel scaffolds with improved efficacy. scirp.orgscirp.org |
Investigation of New Biological Targets and Interaction Mechanisms for Related Scaffolds
The structural components of this compound suggest a broad range of potential biological activities. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netmdpi.com The thiophene ring is also a common motif in pharmacologically active compounds. nih.govnumberanalytics.com
Future research should aim to identify and validate novel biological targets for this class of compounds. High-throughput screening of a library of this compound derivatives against a panel of biological targets could uncover unexpected activities.
Given the prevalence of the pyridine moiety in kinase inhibitors, a primary area of investigation would be the kinome. nih.govnih.gov Specific kinase families that could be explored include tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer and inflammatory diseases. acs.orgnih.gov Other potential targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways. For example, some pyridine derivatives have shown activity as monoamine oxidase (MAO) inhibitors, suggesting potential applications in neurodegenerative diseases. mdpi.com
Understanding the mechanism of action at the molecular level is crucial for drug development. This involves identifying the specific binding site on the target protein and characterizing the key molecular interactions. Techniques such as X-ray crystallography of the ligand-protein complex, alongside site-directed mutagenesis, can provide detailed insights into the binding mode.
Table 3 lists potential biological targets for derivatives of the this compound scaffold based on the activities of related compounds.
Table 3: Potential Biological Targets for this compound Analogs
| Target Class | Specific Examples | Therapeutic Area | Rationale based on Structural Analogs |
|---|---|---|---|
| Protein Kinases | VEGFR-2, HER-2, PIM-1, FMS kinase | Oncology, Inflammation | Pyridine and pyridopyrimidine scaffolds are common in kinase inhibitors. nih.govnih.govnih.govresearchgate.net |
| Phosphodiesterases (PDEs) | PDE3 | Oncology, Cardiovascular | Some pyridine derivatives are known PDE inhibitors. researchgate.net |
| Monoamine Oxidases (MAOs) | MAO-A, MAO-B | Neurodegenerative Diseases | Chromeno[3,2-c]pyridine derivatives have shown MAO inhibitory activity. mdpi.com |
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Transporter | Neurological Disorders | Substituted pyridines have been identified as dopamine transporter inhibitors. |
Development of Advanced Materials Incorporating the Chemical Compound's Core Structure
The combination of a pyridine and a thiophene ring in this compound suggests its potential as a building block for advanced materials. Both pyridine and thiophene are key components in the development of conducting polymers and organic electronic materials. numberanalytics.comacs.org
Copolymers containing pyridine and thiophene units have been investigated for their electronic and optical properties. acs.orgresearchgate.net These materials can exhibit high conductivity and have tunable band gaps, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.net The specific substitution pattern of this compound could lead to polymers with unique morphologies and electronic characteristics. Future research could focus on the synthesis and characterization of polymers derived from this monomer, a process that could involve electropolymerization or metal-catalyzed cross-coupling polymerization reactions. st-andrews.ac.ukbenicewiczgroup.comresearchgate.net
Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with interesting catalytic, sensing, or gas storage properties. The nitrogen atom of the pyridine ring and the carbonyl oxygen can act as coordination sites for metal ions.
The development of composite materials is another promising avenue. For example, dispersing derivatives of this compound into a polymer matrix could enhance the mechanical or electronic properties of the resulting composite. mdpi.comresearchgate.net
Table 4 summarizes potential applications of materials derived from the this compound core structure.
Table 4: Potential Material Science Applications
| Material Type | Potential Application | Key Properties to Investigate | Relevant Research Context |
|---|---|---|---|
| Conducting Polymers | Organic Electronics (OLEDs, OPVs, OFETs) | Electrical conductivity, optical band gap, charge carrier mobility. | Copolymers of pyridine and thiophene are known to be conductive. numberanalytics.comacs.orgresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage, Sensing | Porosity, thermal stability, catalytic activity. | The pyridine and carbonyl groups can act as metal-coordinating sites. |
| Polymer Composites | Enhanced Material Properties | Mechanical strength, thermal stability, electrical conductivity. | Pyridine-based polymers have been used to create composite films. mdpi.comresearchgate.net |
| Electrochromic Devices | Smart Windows, Displays | Optical contrast, switching speed, coloration efficiency. | Copolymers of carbazole (B46965) and pyridine have shown electrochromic properties. mdpi.com |
Q & A
Q. What are the established synthetic routes for 2-Chloro-3-(3-methyl-2-thenoyl)pyridine, and what are their key parameters?
Answer: Two primary methods are documented:
Friedel-Crafts Acylation : Reacting 2-chloronicotinoyl chloride with 3-methylthiophene in the presence of a Lewis acid catalyst (e.g., anhydrous SnCl₄) .
Direct Acylation : Using 2-chloronicotinic acid and 3-methylthiophene with SnCl₄ as a catalyst under reflux conditions .
Key Parameters :
- Catalyst selection (Lewis acids like SnCl₄ improve electrophilic substitution).
- Solvent choice (anhydrous dichloromethane or toluene).
- Reaction temperature (reflux conditions for optimal yield).
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How should researchers handle safety and regulatory concerns during synthesis?
Answer:
- Safety Precautions :
- Waste Management :
- Regulatory Compliance :
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in Friedel-Crafts acylation?
Answer:
- Catalyst Screening : Test alternative Lewis acids (e.g., AlCl₃, FeCl₃) to compare efficacy with SnCl₄ .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Temperature Control : Monitor exothermic reactions to avoid side products (e.g., over-acylation).
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. What analytical techniques resolve discrepancies in structural characterization data (e.g., NMR vs. mass spectrometry)?
Answer:
- Multi-Technique Validation :
- NMR : Compare chemical shifts with analogs (e.g., 2-chloro-3-(trifluoromethyl)pyridine: δ 8.6 ppm for pyridine-H) .
- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z calculated via C₁₁H₇ClNOS: 252.02) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., thienoyl vs. pyridine ring orientation) .
- Contradiction Analysis : Cross-reference with databases (PubChem, Sigma-Aldrich COA) for known spectral profiles .
Q. What are the potential pharmacological applications of this compound, and how can its bioactivity be assessed?
Answer:
- Target Identification :
- Screen against kinase or receptor panels (e.g., S1P4 agonists in CYM 50260, a structurally related pyridine derivative) .
- In Vitro Assays :
- Cytotoxicity (MTT assay on cancer cell lines).
- Enzyme inhibition (IC₅₀ determination via fluorometric assays).
- Mechanistic Studies :
- Molecular docking to predict binding affinity for targets like cytochrome P450 .
Q. How can researchers address low yields in scaled-up syntheses?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
